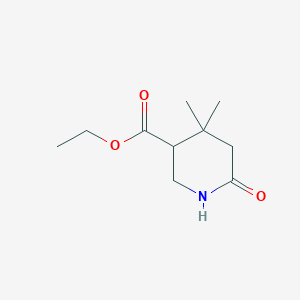

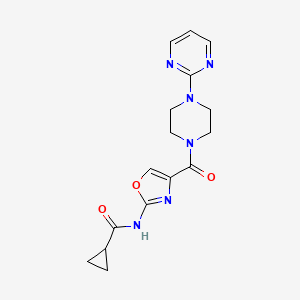

![molecular formula C21H15N3OS B2779354 N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 476319-68-3](/img/structure/B2779354.png)

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

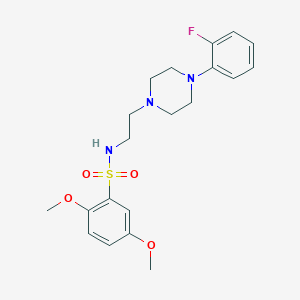

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide , often referred to as PTA , is a synthetic organic compound. Its chemical structure combines a biphenyl core with a thiazole moiety and a pyridine substituent. The compound exhibits interesting properties due to its aromatic rings and heterocyclic components.

Synthesis Analysis

The synthesis of PTA involves several steps. Researchers have reported various methods for its preparation, including condensation reactions, cyclization, and functional group transformations. One notable approach is the amidation reaction between 4-(pyridin-2-yl)thiazol-2-amine and [1,1’-biphenyl]-4-carboxylic acid . The reaction typically occurs under controlled conditions, yielding PTA as a white crystalline solid.

Molecular Structure Analysis

PTA’s molecular formula is C~21~H~14~N~2~O~S~2~ . Let’s examine its structure:

- The biphenyl fragment consists of two phenyl rings connected by a single bond.

- The thiazole ring incorporates a sulfur atom and a nitrogen atom, contributing to its aromatic character.

- The pyridine group adds further complexity to the molecule.

Chemical Reactions Analysis

PTA’s reactivity is of interest for its potential applications. It can participate in various chemical reactions, such as:

- Substitution reactions : The pyridine nitrogen and thiazole sulfur atoms may undergo substitution reactions with electrophiles or nucleophiles.

- Oxidation reactions : The carbonyl group in the carboxamide may be oxidized under suitable conditions.

- Coordination reactions : PTA can act as a ligand, forming complexes with transition metals.

Physical And Chemical Properties Analysis

- Physical state : PTA exists as a white crystalline solid.

- Melting point : The compound melts at a specific temperature.

- Solubility : PTA’s solubility in various solvents affects its practical use.

- Stability : Consider stability under different conditions (e.g., temperature, pH).

Safety And Hazards

- PTA’s safety profile should be assessed, including toxicity, flammability, and environmental impact.

- Researchers must handle PTA with appropriate precautions.

Orientations Futures

- Investigate PTA’s potential as a corrosion inhibitor in other acidic media.

- Explore modifications to enhance its effectiveness.

- Evaluate its biological activity (if any) for potential therapeutic applications.

Propriétés

IUPAC Name |

4-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS/c25-20(17-11-9-16(10-12-17)15-6-2-1-3-7-15)24-21-23-19(14-26-21)18-8-4-5-13-22-18/h1-14H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKURYEKAXCXTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

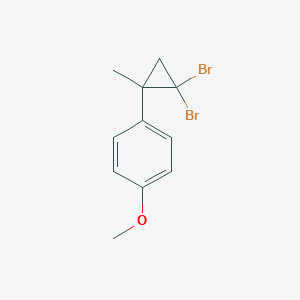

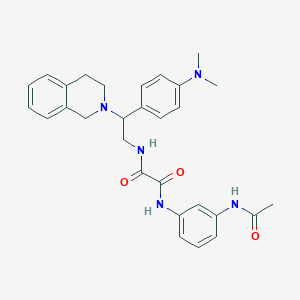

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)

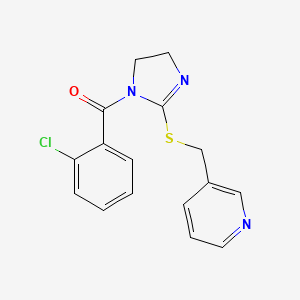

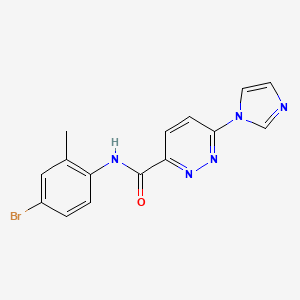

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

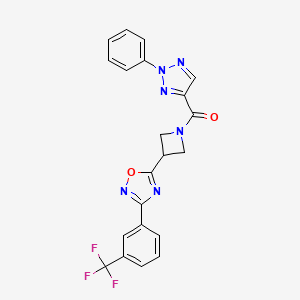

![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2779278.png)

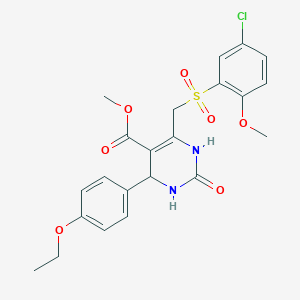

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2779283.png)